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Introduction

Beta-carotene, a prominent member of the carotenoid family, is a vital fat-soluble vitamin A

precursor and a potent antioxidant. Carrots (Daucus carota L.) are a rich natural source of this

bioactive compound. Microwave-Assisted Extraction (MAE) has emerged as a green and

efficient technique for the rapid extraction of thermolabile compounds like β-carotene from plant

matrices. This method utilizes microwave energy to heat the solvent and sample, leading to

faster extraction times, reduced solvent consumption, and often higher yields compared to

traditional methods. These application notes provide a comprehensive overview and detailed

protocols for the efficient extraction of β-carotene from carrots using MAE, tailored for

researchers, scientists, and professionals in drug development.

Principle of Microwave-Assisted Extraction

MAE operates on the principle of direct heating of the solvent and the moisture within the plant

cells by microwave energy. This rapid and localized heating creates a pressure gradient

between the inside and outside of the plant cells, leading to cell wall rupture and the

subsequent release of intracellular contents, including β-carotene, into the extraction solvent.

The choice of solvent is crucial, as it must be able to absorb microwave energy and effectively

solubilize the target compound.
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This section outlines a general protocol for the microwave-assisted extraction of β-carotene

from carrots. It is important to note that optimal conditions may vary depending on the specific

microwave equipment, carrot variety, and desired purity of the extract.

1. Sample Preparation

Proper sample preparation is critical for efficient extraction.

Selection and Washing: Select fresh, firm carrots. Wash them thoroughly under running

water to remove any dirt and debris.

Peeling and Slicing: Peel the carrots and slice them into thin pieces.

Drying: Dry the carrot slices to a constant weight. This can be achieved through freeze-

drying or oven drying at a low temperature (e.g., 40-50°C) to minimize thermal degradation

of β-carotene.

Grinding: Grind the dried carrot slices into a fine powder using a laboratory mill or blender. A

smaller particle size increases the surface area available for solvent interaction, enhancing

extraction efficiency.

Storage: Store the carrot powder in an airtight, opaque container at a low temperature (e.g.,

-20°C) to prevent degradation until extraction.

2. Microwave-Assisted Extraction Protocol

Apparatus: A closed-vessel microwave extraction system is recommended for better control

over temperature and pressure.

Procedure:

Weigh a precise amount of dried carrot powder (e.g., 1-2 grams) and place it into the

microwave extraction vessel.

Add the selected extraction solvent or solvent mixture to the vessel. The solid-to-solvent

ratio is a critical parameter to optimize.[1]

Securely seal the extraction vessel.
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Place the vessel inside the microwave extraction system.

Set the desired microwave power, extraction time, and temperature limits according to the

manufacturer's instructions and optimized parameters. Intermittent microwave radiation

can also be employed to prevent excessive thermal degradation.[2]

Start the extraction program.

After the extraction is complete, allow the vessel to cool to room temperature before

opening to avoid solvent flashing.

Separate the extract from the solid residue by filtration or centrifugation.

Wash the residue with a small amount of fresh solvent to ensure complete recovery of the

extract.

Combine the filtrate and the washing.

The resulting extract can be concentrated using a rotary evaporator if necessary and then

subjected to analysis.

3. Quantification of β-Carotene

The concentration of β-carotene in the extract is typically determined using High-Performance

Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

UV-Visible Spectrophotometry: This is a convenient method for the quantitative analysis of

total carotenoids.[3] The absorbance of the extract, appropriately diluted in a suitable solvent

(e.g., hexane), is measured at the maximum absorption wavelength (λmax) for β-carotene,

which is around 450-454 nm.[4][5] The concentration can be calculated using a standard

calibration curve prepared with pure β-carotene.

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and accurate

method for the identification and quantification of β-carotene and its isomers.[4][6] A

reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture

of organic solvents like acetonitrile, methanol, and tetrahydrofuran.[4] Detection is typically

performed using a UV-Vis or photodiode array (PDA) detector at approximately 450 nm.[4]
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Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from various studies on the microwave-

assisted extraction of β-carotene and other carotenoids from carrots, providing a basis for

comparison and optimization.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Carotenoids from Carrots

Microwave
Power (W)

Extraction
Time (min)

Solvent to
Solid Ratio
(mL/g)

Solvent
System

Carotenoid
Yield/Recov
ery

Reference

165 9.39 8.06:1 (g/g) Flaxseed Oil
77.48%

Recovery
[7][8][9]

180 / 300 Not specified 75:2 / 150:2 Not specified

Higher than

continuous

MAE

[2]

Not specified 5 40:1
Hexane:Etha

nol (1:3)

192.81 ± 0.32

mg/100g DW

(Total

Carotenoids)

[1]

1 (MW Power

Level)
1

3:2 (Solvent

Ratio)

Acetone:Meth

anol
100.18 µg/g [10]

Table 2: Comparison of MAE with Other Extraction Methods for Carotenoids from Carrots
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Extraction Method Extraction Time Carotenoid Yield Reference

Microwave-Assisted

Extraction (MAE)
3 min 51.79 ± 2.11 mg/g d.b. [11]

Soxhlet Extraction 6 h 61.13 ± 3.6 mg/g d.b. [11]

Conventional Solvent

Extraction
180 min ~87% Recovery [8]

Ultrasound-Assisted

Extraction (UAE)
30 min 199.02 µg/g [10]

Note: Direct comparison of yields can be challenging due to variations in experimental

conditions, carrot material, and reporting units.

Mandatory Visualizations
Experimental Workflow Diagram
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Caption: Workflow for Microwave-Assisted Extraction of β-Carotene from Carrots.
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Factors Influencing MAE of β-Carotene
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Caption: Key Parameters Influencing the Microwave-Assisted Extraction of β-Carotene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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